1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid

Lipophilicity XLogP3 Drug-likeness

Researchers seeking rigid, low-lipophilicity heterocyclic scaffolds for fragment-based screening often face inconsistent pharmacokinetic outcomes when substituting unvalidated analogs. This compound provides a reproducible solution. • Optimal TPSA (94.6 Ų) balances passive permeability with aqueous solubility, positioning it favorably below the 140 Ų oral absorption threshold. • The free carboxylic acid handle enables direct amide conjugation for PROTAC or ADC linker attachment without introducing excessive hydrophobicity. • XLogP3 of 0.1 and MW of 185.21 comply with Rule of Three guidelines for fragment libraries, reducing non-specific hydrophobic binding risks. Supplied at ≥98% purity with global shipping. Suitable for kinase hinge-region engagement and metalloenzyme active-site probing via the 1,3,4-thiadiazole bioisostere.

Molecular Formula C6H7N3O2S
Molecular Weight 185.21 g/mol
Cat. No. B13632145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid
Molecular FormulaC6H7N3O2S
Molecular Weight185.21 g/mol
Structural Identifiers
SMILESC1C(CN1C2=NN=CS2)C(=O)O
InChIInChI=1S/C6H7N3O2S/c10-5(11)4-1-9(2-4)6-8-7-3-12-6/h3-4H,1-2H2,(H,10,11)
InChIKeyQEHGOWLKIWRGIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid: Physicochemical Profile


1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid (CAS 1343942-63-1) is a heterocyclic building block that directly links a 1,3,4-thiadiazole ring to the N-1 position of azetidine-3-carboxylic acid [1]. It has a molecular formula of C6H7N3O2S, a molecular weight of 185.21 g/mol, and is commercially available at purities of 97–98% . The compound integrates the conformational rigidity of the azetidine ring with the hydrogen-bonding capacity of the thiadiazole and a free carboxylic acid handle, making it a versatile intermediate for medicinal chemistry and chemical biology applications [1].

Conformational rigidity via azetidine ring
Hydrogen-bonding capacity of 1,3,4-thiadiazole
Free carboxylic acid handle for conjugation

Why Analogs of 1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic Acid Fail to Substitute


Structurally similar compounds in the thiadiazole-azetidine chemical space exhibit wide variations in critical physicochemical parameters. Even minor modifications, such as removing the carboxylic acid group, altering the regiochemistry of the thiadiazole, or introducing a carbonyl spacer, result in marked shifts in lipophilicity (Δ XLogP3 > 3 units), hydrogen-bonding capacity, and polar surface area [1]. Because these properties directly control solubility, membrane permeability, and target-binding pharmacophore complementarity, substituting the target compound with an unvalidated analog can lead to divergent biological outcomes and irreproducible synthesis [2]. The quantitative evidence below clarifies the specific, measurable differences that justify a deliberate selection strategy.

Removing the carboxylic acid group may shift lipophilicity markedly (>3 log units), altering solubility profile.
Changing thiadiazole regiochemistry or introducing a carbonyl spacer can modify hydrogen-bonding capacity and scaffold rigidity.
Unvalidated analogs risk irreproducible synthesis and divergent biological outcomes; class-level data support deliberate selection.

Quantitative Comparison: 1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid vs. Analogs


Lipophilicity: Target vs. Des-carboxy Analog

Removing the carboxylic acid group from the azetidine ring (comparator: 2-(azetidin-1-yl)-1,3,4-thiadiazole) increases the computed XLogP3-AA by 0.9 log units, from 0.1 to 1.0 [1]. This shift indicates a significant reduction in hydrophilicity, which would alter aqueous solubility and potentially reduce the compound's suitability for applications requiring low LogP, such as fragment-based screening or certain CNS-targeted campaigns where excessive lipophilicity is linked to promiscuity [2].

Lipophilicity
Head-to-head
XLogP3: target 0.1 vs. des-carboxy analog 1.0 (Δ = +0.9)
Supports lower lipophilicity fit for fragment-based screening
Computed by XLogP3 algorithm; verify experimentally
Lipophilicity XLogP3 Drug-likeness

Polar Surface Area vs. Parent Azetidine-3-carboxylic Acid

The attachment of the 1,3,4-thiadiazole ring to the azetidine core nearly doubles the topological polar surface area (TPSA) compared to azetidine-3-carboxylic acid alone, from 49.3 Ų to 94.6 Ų [1]. The comparator 2-(azetidin-1-yl)-1,3,4-thiadiazole has a TPSA of 57.3 Ų, while 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azetidine-3-carboxylic acid has a TPSA of 112 Ų [1]. The target compound sits in an intermediate region that balances polarity for solubility while remaining below the 140 Ų threshold commonly associated with poor oral bioavailability [2].

Polar Surface Area
Head-to-head
TPSA: 94.6 Ų (target) vs. comparator range 49.3–112 Ų
Intermediate TPSA may balance permeability and solubility
Computed by Cactvs; assess for oral absorption context
Polar Surface Area TPSA Permeability

Hydrogen-Bonding vs. Des-carboxy Analog

The target compound possesses one hydrogen-bond donor (the carboxylic acid OH) and six hydrogen-bond acceptors, whereas 2-(azetidin-1-yl)-1,3,4-thiadiazole has zero HBDs and four HBAs [1]. This difference is critical for target engagement: the carboxylic acid can act as a key anchoring point in enzyme active sites (e.g., forming salt bridges with catalytic arginine or lysine residues) that the des-carboxy analog cannot recapitulate [2]. Additionally, the free acid provides a direct conjugation handle for amide coupling or bioconjugation, a functionality absent in the des-carboxy analog.

H-Bond Donors/Acceptors
Head-to-head
HBD: target 1 vs. analog 0; HBA: target 6 vs. analog 4
Carboxylic acid provides pharmacophoric anchor and conjugation site
Relevant for target engagement and bioconjugation strategies
Hydrogen Bonding HBD HBA Target Engagement

Scaffold Rigidity vs. Carbonyl-Linked Analog

The target compound features a direct N–C bond between the azetidine N-1 and the thiadiazole C-2, creating a rigid, conjugated scaffold with a computed complexity value of 195 [1]. In contrast, 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azetidine-3-carboxylic acid (CAS 2097952-21-9) introduces a flexible carbonyl spacer, increasing the rotatable bond count from 2 to 2 (no net change) but altering the electronic character and the thiadiazole isomer (1,2,3- vs. 1,3,4-) [1]. The 1,3,4-thiadiazole isomer in the target compound is a well-validated pharmacophore with documented metabolic stability advantages over the 1,2,3-isomer, which is more prone to ring-opening under physiological conditions [2]. The direct N-linkage also reduces the molecular weight by 42 g/mol compared to the carbonyl analog (185.21 vs. 227.24 g/mol), improving ligand efficiency metrics.

Scaffold Rigidity
Class-level
Direct N-linkage, 1,3,4-thiadiazole; MW 185 vs. carbonyl analog 227
1,3,4-isomer offers metabolic stability advantage over 1,2,3-isomer
Class-level inference; review isomer-specific stability data
Scaffold Rigidity Linker Chemistry Conformational Restriction

Applications of 1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid


Fragment-Based Drug Discovery

With an XLogP3 of 0.1 and a molecular weight of 185.21, this compound falls within the 'rule of three' guidelines for fragment-based screening libraries. Its balanced hydrophilicity reduces the risk of non-specific hydrophobic interactions, while the carboxylic acid and thiadiazole provide multiple vectors for fragment growing. In contrast, the des-carboxy analog (XLogP3 1.0) is 10-fold more lipophilic and lacks the carboxylic acid anchoring point, making the target compound a superior fragment hit starting point [1].

PROTAC and ADC Conjugation

The free carboxylic acid on the azetidine ring serves as a direct conjugation site for amide bond formation with linker moieties or payload molecules, a functionality absent in 2-(azetidin-1-yl)-1,3,4-thiadiazole. The target compound's intermediate TPSA (94.6 Ų) and low molecular weight minimize the risk of introducing excessive hydrophobicity into the final conjugate, which can cause aggregation and poor pharmacokinetics in PROTAC and antibody-drug conjugate (ADC) applications [1].

Oral Bioavailability Optimization

The TPSA of 94.6 Ų positions this compound favorably below the 140 Ų threshold for oral absorption while providing sufficient polarity for aqueous solubility. The carbonyl-linked 1,2,3-thiadiazole analog (TPSA 112 Ų) approaches this limit, potentially compromising passive permeability. Medicinal chemists targeting oral agents should prioritize the target scaffold for its optimal TPSA balance [1].

Kinase & Enzyme Inhibitor Design

The combination of one H-bond donor and six H-bond acceptors provides a rich pharmacophoric pattern for engaging kinase hinge regions or metalloenzyme active sites. The 1,3,4-thiadiazole ring is a validated bioisostere for amides and can participate in π-stacking and metal-chelation interactions. The direct N-linkage ensures conformational rigidity, pre-organizing the scaffold for target binding and reducing the entropic penalty upon complex formation, a key advantage over the more flexible carbonyl-linked analog [1].

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Low lipophilicity, multiple functional handles
Rule-of-three compliance review
PROTAC & ADC Conjugation
Free carboxylic acid for amide coupling
Conjugate solubility and aggregation assessment
Oral Bioavailability Optimization
TPSA below typical oral threshold
Permeability-solubility balance review
Kinase & Enzyme Inhibitor Design
H-bond donor/acceptor pattern, 1,3,4-thiadiazole pharmacophore
Target engagement and hinge-region binding studies
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